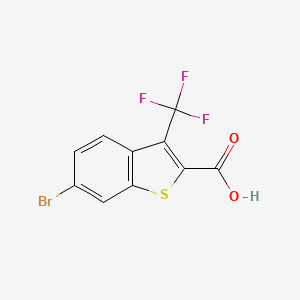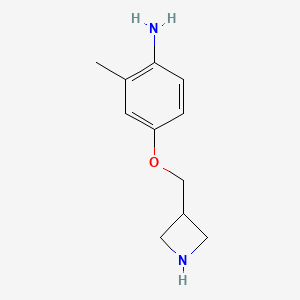
Methyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate is a chemical compound with the molecular formula C₁₃H₁₁ClO₃S and a molecular weight of 282.74 g/mol . This compound is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate typically involves the reaction of 2-chlorobenzyl alcohol with methyl 4-hydroxythiophene-2-carboxylate under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Methyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: It can be used in the study of biological pathways involving thiophene compounds.
Industry: Used in the development of materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of Methyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the ester and benzyl groups can form hydrogen bonds or hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparaison Avec Des Composés Similaires
- Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate
- Methyl 4-(4-chlorobenzyl)oxy)thiophene-2-carboxylate
- Suprofen (a 2-substituted thiophene framework)
- Articaine (a 2,3,4-trisubstituent thiophene)
Uniqueness: Methyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. The presence of the 2-chlorobenzyl group enhances its potential for interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C13H11ClO3S |
|---|---|
Poids moléculaire |
282.74 g/mol |
Nom IUPAC |
methyl 4-[(2-chlorophenyl)methoxy]thiophene-2-carboxylate |
InChI |
InChI=1S/C13H11ClO3S/c1-16-13(15)12-6-10(8-18-12)17-7-9-4-2-3-5-11(9)14/h2-6,8H,7H2,1H3 |
Clé InChI |
WUMQKIUQQRDSJQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CS1)OCC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-42-[(1R)-1-[(2R)-5-oxooxolan-2-yl]ethyl]-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B12070510.png)





![[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070529.png)




![1-[4-(Trifluoromethyl)piperidine-1-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B12070572.png)
![O-[2-(4-bromophenyl)ethyl]hydroxylamine](/img/structure/B12070581.png)
![(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide](/img/structure/B12070590.png)
